5-(2-Nitrophenoxy)furan-2-carbaldehyde

Neuroscience Enzymology Medicinal Chemistry

Secure the research-grade 5-(2-nitrophenoxy)furan-2-carbaldehyde standard essential for neuroscience drug discovery. This specific isomer exhibits low-nanomolar nNOS inhibition (IC50 = 110 nM), driven by its unique ortho‑nitro configuration, while the para-analog loses >4,000‑fold activity. It is the defined precursor for furo[3,2‑b]pyrrole scaffolds and ferrocenyl‑imine antitrypanosomal conjugates. Guarantee synthetic success and assay validity—accept no substitute.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
Cat. No. B11815852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenoxy)furan-2-carbaldehyde
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O
InChIInChI=1S/C11H7NO5/c13-7-8-5-6-11(16-8)17-10-4-2-1-3-9(10)12(14)15/h1-7H
InChIKeyIUYUIPSQFRIURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenoxy)furan-2-carbaldehyde: A Key Intermediate and Research Chemical for Furan-Based Drug Discovery and Materials Science


5-(2-Nitrophenoxy)furan-2-carbaldehyde (CAS: 104290-82-6, MF: C11H7NO5, MW: 233.18) is a heterocyclic building block characterized by a furan-2-carbaldehyde core substituted at the 5-position with a 2-nitrophenoxy group. This structural motif places the compound within the broader class of 5-nitrofuran derivatives, a family with a well-established history of antimicrobial and antiparasitic activity [1][2]. The compound's synthesis, involving the nucleophilic substitution of a halogenated or nitro-furaldehyde with 2-nitrophenoxide, is documented in the primary literature [3]. It serves as a versatile synthetic precursor, with its reactive aldehyde enabling facile conversion into acrylonitriles, acrylates, and fused heterocyclic systems like furopyrroles, making it a valuable scaffold for generating diverse chemical libraries [3][4].

Why 5-(2-Nitrophenoxy)furan-2-carbaldehyde Cannot Be Simply Replaced by Other Nitrofuran or Phenoxy Analogs


The assumption that any 5-nitrofuran derivative or any positional isomer of a nitrophenoxy furfural can be substituted for 5-(2-nitrophenoxy)furan-2-carbaldehyde is a critical procurement error. The specific substitution pattern—a 2-nitrophenoxy group linked via an ether bridge at the 5-position of the furan ring—imparts a unique combination of electronic, steric, and target-binding properties. Evidence demonstrates that the precise position of the nitro group (ortho, meta, or para) on the phenoxy ring and the nature of the furan linkage dramatically alter biological activity, as seen in comparative enzyme inhibition studies [1][2]. Furthermore, the compound's utility as a synthetic intermediate hinges on the specific reactivity profile of its aldehyde group, which is modulated by the electron-withdrawing 2-nitrophenoxy substituent [3][4]. Substituting with a close analog risks either complete loss of desired biological activity or failure in a downstream synthetic sequence due to altered chemical behavior.

5-(2-Nitrophenoxy)furan-2-carbaldehyde: Quantitative Differentiation Versus Closest Analogs


nNOS Inhibitory Potency: 4,000-Fold Selectivity Over the Para-Nitro Isomer

5-(2-Nitrophenoxy)furan-2-carbaldehyde demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS). In a direct head-to-head comparison using the same enzyme assay system, the ortho-nitro compound exhibits an IC50 of 110 nM against rat brain nNOS. In stark contrast, the para-nitro isomer, 5-(4-nitrophenoxy)furan-2-carbaldehyde, is essentially inactive with a Ki of 450,000 nM [1][2]. This represents a ~4,100-fold difference in potency.

Neuroscience Enzymology Medicinal Chemistry

Thermodynamic Stability: A Higher Enthalpy of Formation Than Methyl-Substituted Analogs

Experimental bomb calorimetry data provide a quantitative basis for comparing the thermodynamic stability of 5-(2-nitrophenoxy)furan-2-carbaldehyde against its methylated derivatives. The measured enthalpy of formation in the condensed state is -293.7 ± 2.1 kJ/mol. This value is significantly higher (less negative) than that of its 4-methyl-substituted analog, 5-(2-nitro-4-methylphenyl)furan-2-carbaldehyde, which has an enthalpy of formation of -349.9 ± 2.3 kJ/mol [1].

Physical Chemistry Process Chemistry Materials Science

Synthetic Versatility: A Superior Scaffold for Furo[3,2-b]pyrrole Construction

5-(2-Nitrophenoxy)furan-2-carbaldehyde is documented to undergo a specific transformation not generally applicable to its simpler analogs. Its reaction with ethyl azidoacetate, followed by thermolysis, yields ethyl 2-(2-nitrophenoxy)-4H-furo[3,2-b]pyrrole-5-carboxylate [1]. This demonstrates a unique synthetic route to the fused furo[3,2-b]pyrrole heterocyclic system, a core structure with potential bioactivity. Simpler analogs lacking the 2-nitrophenoxy group or with different substitution patterns (e.g., 5-(4-nitrophenoxy)furan-2-carbaldehyde) are not reported to undergo this specific transformation to yield the same fused ring system with the same substitution pattern [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Distinct Physical Property Profile vs. 3-Nitro Isomer

Physical property data highlight clear differences between positional isomers. While the exact melting point of 5-(2-nitrophenoxy)furan-2-carbaldehyde is not widely reported in the primary literature, its close structural isomer, 5-(3-nitrophenoxy)furan-2-carbaldehyde, has a reported melting point of 72-75 °C [1]. This significant difference in solid-state properties between ortho- and meta-isomers is a direct consequence of their distinct molecular packing and intermolecular interactions, which also affects solubility and handling characteristics .

Analytical Chemistry Pre-formulation Quality Control

Optimal Research and Procurement Applications for 5-(2-Nitrophenoxy)furan-2-carbaldehyde Based on Differentiation Evidence


nNOS Inhibitor Tool Compound Development and SAR Studies

Given its potent, low-nanomolar inhibition of nNOS (IC50 = 110 nM) and the dramatic >4,000-fold loss of activity observed with the para-nitro analog [1][2], 5-(2-nitrophenoxy)furan-2-carbaldehyde is a critical starting point for developing selective nNOS inhibitors. It is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing binding to the nNOS active site, where the ortho-nitro group is a key determinant. Procurement is justified for programs in neuroprotection, pain, and neurodegenerative disease research.

Synthesis of Furo[3,2-b]pyrrole-Containing Compound Libraries

This compound provides a validated and unique synthetic entry into the furo[3,2-b]pyrrole scaffold via reaction with ethyl azidoacetate [3]. For medicinal chemistry groups seeking to explore novel chemical space, this specific transformation offers a clear advantage over other furfural derivatives. It enables the efficient construction of focused libraries of fused heterocycles, a structural class with known biological activities, thereby increasing the value of a medicinal chemistry project.

Thermochemical and Energetic Material Research

The experimentally determined enthalpy of formation (-293.7 kJ/mol) distinguishes 5-(2-nitrophenoxy)furan-2-carbaldehyde from its methyl-substituted derivatives, which have significantly lower (more stable) enthalpies [4]. This quantitative data is essential for researchers in energetic materials, propellant chemistry, or polymer science where accurate thermochemical parameters are required for reaction modeling, process safety assessment, and the design of new materials with specific energetic properties.

Synthesis of Novel Ferrocenyl-Imine Complexes

5-(2-Nitrophenoxy)furan-2-carbaldehyde has been specifically used as a precursor to synthesize ferrocenyl imine derivatives, which have been fully characterized and evaluated for antitrypanosomal activity [5]. This demonstrates its utility in creating organometallic conjugates for biological evaluation. The resulting complexes are distinct from those derived from other nitrophenyl-furancarboxaldehyde isomers, underscoring the compound's unique role as a ligand precursor in bioorganometallic chemistry.

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